molecular formula C22H19BN2O2 B1603089 (1-Trityl-1H-pyrazol-4-yl)boronic acid CAS No. 207307-51-5

(1-Trityl-1H-pyrazol-4-yl)boronic acid

Katalognummer B1603089
CAS-Nummer: 207307-51-5
Molekulargewicht: 354.2 g/mol
InChI-Schlüssel: SXDLSKWVNTXEFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(1-Trityl-1H-pyrazol-4-yl)boronic acid” is a chemical compound with the CAS Number: 207307-51-5 . It has a molecular weight of 354.22 . The IUPAC name for this compound is (1-trityl-1H-pyrazol-4-yl)boronic acid .


Molecular Structure Analysis

The InChI code for “(1-Trityl-1H-pyrazol-4-yl)boronic acid” is 1S/C22H19BN2O2/c26-23(27)21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,26-27H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(1-Trityl-1H-pyrazol-4-yl)boronic acid” is a solid substance . It should be stored at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura Cross-Coupling Reactions

(1-Trityl-1H-pyrazol-4-yl)boronic acid: is a pivotal reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is widely used to form carbon-carbon bonds, a fundamental step in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials.

Ruthenium-Catalyzed Asymmetric Hydrogenation

This compound serves as a significant reagent in ruthenium-catalyzed asymmetric hydrogenation . The process is essential for producing chiral molecules with high enantiomeric excess, which are crucial in the development of drugs that require specific stereochemistry for their biological activity.

Development of VEGF Inhibitors

VEGF inhibitors play a critical role in the treatment of diseases characterized by abnormal angiogenesis, such as cancer and age-related macular degeneration(1-Trityl-1H-pyrazol-4-yl)boronic acid is used in the preparation of these inhibitors .

Synthesis of Aurora Kinase Inhibitors

Aurora kinases are essential for cell proliferation. Inhibitors targeting these kinases are being researched for cancer therapy. The subject compound is utilized in synthesizing these inhibitors, offering potential therapeutic applications .

RHO (ROCK) Inhibitors

RHO-associated protein kinases (ROCK) are involved in various cellular functions. Inhibitors of ROCK have therapeutic potential in cardiovascular diseases, glaucoma, and cancer(1-Trityl-1H-pyrazol-4-yl)boronic acid is used in creating these inhibitors .

Janus Kinase 2 (JAK2) Inhibitors

JAK2 is a target for the treatment of myeloproliferative disorders. Compounds inhibiting JAK2 can be synthesized using (1-Trityl-1H-pyrazol-4-yl)boronic acid , contributing to the development of new treatments .

c-MET and ALK Inhibitors

c-MET and ALK are important targets in cancer therapy. The boronic acid derivative is employed in the synthesis of inhibitors that can interfere with the signaling pathways of these proteins, offering a route to novel cancer treatments .

Synthesis of Biologically Active Compounds

Lastly, (1-Trityl-1H-pyrazol-4-yl)boronic acid is a versatile reagent for the synthesis of a wide range of biologically active compounds, including those with antileishmanial and antimalarial activities . This highlights its importance in the development of new therapies for infectious diseases.

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

Wirkmechanismus

Target of Action

(1-Trityl-1H-pyrazol-4-yl)boronic acid is a pyrazole-bearing compound known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that (1-Trityl-1H-pyrazol-4-yl)boronic acid may have a similar mode of action.

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it is likely that the compound interferes with the life cycle of the parasites, disrupting their ability to infect host cells and reproduce .

Pharmacokinetics

Like other boronic acids, it is expected to have good bioavailability due to its ability to form reversible covalent bonds with target enzymes, which can enhance its absorption and distribution .

Result of Action

The result of the action of (1-Trityl-1H-pyrazol-4-yl)boronic acid is the inhibition of the growth and proliferation of Leishmania and Plasmodium parasites . This leads to a reduction in the severity of the diseases caused by these parasites, namely leishmaniasis and malaria .

Action Environment

The action, efficacy, and stability of (1-Trityl-1H-pyrazol-4-yl)boronic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as suggested by its recommended storage temperature of 2-8°C . Additionally, the compound’s action can be influenced by the physiological environment within the host organism, including pH, presence of other metabolites, and immune responses.

Eigenschaften

IUPAC Name

(1-tritylpyrazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BN2O2/c26-23(27)21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,26-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDLSKWVNTXEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621810
Record name [1-(Triphenylmethyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Trityl-1H-pyrazol-4-yl)boronic acid

CAS RN

207307-51-5
Record name [1-(Triphenylmethyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Trityl-1H-pyrazol-4-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(1-Trityl-1H-pyrazol-4-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(1-Trityl-1H-pyrazol-4-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(1-Trityl-1H-pyrazol-4-yl)boronic acid
Reactant of Route 5
(1-Trityl-1H-pyrazol-4-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(1-Trityl-1H-pyrazol-4-yl)boronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.